molecular formula C18H23N5O2 B6449911 2-tert-butyl-N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549050-28-2

2-tert-butyl-N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B6449911
CAS RN: 2549050-28-2
M. Wt: 341.4 g/mol
InChI Key: PIGRDIZLOSAQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-tert-butyl-N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule. It contains several functional groups including two tert-butyl groups, an oxazole ring, an imidazo[1,2-b]pyridazine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tert-butyl groups are bulky and could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole and imidazo[1,2-b]pyridazine rings, as well as the carboxamide group . The tert-butyl groups could also play a role in the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could result in a relatively high molecular weight .

Scientific Research Applications

Synthetic Organic Chemistry

Tertiary butyl esters, which are structurally related to your compound, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable .

Synthesis of Ceftolozane

Tert-butyl compounds are used in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .

3. Synthesis of Methylated Alkanes and Ketones Tert-butyl compounds are used in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .

Reductive Dimerization Reaction

Tert-butyl compounds can be used in Ni-catalyzed reductive dimerization reactions .

Allylic Defluorinative Reductive Cross-Coupling Reaction

Tert-butyl compounds can be used in allylic defluorinative reductive cross-coupling reactions in the presence of Ni as a catalyst .

Synthesis of Bioactive Compounds

Tert-butyl compounds have been largely applied in the synthesis of bioactive compounds .

7. Construction of Aza-Annulated Organic Semiconducting Materials Tert-butyl compounds have found application in constructing aza-annulated organic semiconducting materials .

Biocatalytic Processes

Tert-butyl groups have implications in biosynthetic and biodegradation pathways, and they could potentially be applied in biocatalytic processes .

Safety and Hazards

As with any chemical compound, handling “2-tert-butyl-N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide” would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard information .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. It could potentially be of interest in medicinal chemistry or materials science, among other fields .

properties

IUPAC Name

2-tert-butyl-N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-17(2,3)12-9-15(25-22-12)20-16(24)11-7-8-14-19-13(18(4,5)6)10-23(14)21-11/h7-10H,1-6H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGRDIZLOSAQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.